molecular formula C11H12ClNO2S B7926811 2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

Cat. No.: B7926811
M. Wt: 257.74 g/mol
InChI Key: BYFBEMZBXNKZBZ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide (CAS Ref: 10-F087193) is a chloroacetamide derivative featuring a cyclopropyl group and a thiophene ring substituted with a ketone moiety. This compound is notable for its applications in palladium-catalyzed enantioselective cyclization reactions, where its structural components (cyclopropyl and thiophene groups) influence catalytic efficiency and stereoselectivity . It has been utilized as a specialty intermediate in organic synthesis, though commercial availability is currently discontinued, suggesting niche or research-focused applications .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBEMZBXNKZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)C2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Chloroacetylation and Amide Coupling

A widely reported method involves the sequential chloroacetylation of cyclopropylamine followed by coupling with 2-thiophen-2-yl-2-oxoethyl derivatives.

Step 1: Synthesis of Chloroacetylcyclopropylamine
Cyclopropylamine reacts with chloroacetyl chloride in ethyl acetate at 65°C for 12 hours, achieving 94% yield.

Step 2: Coupling with Thiophene Carbonyl Component
The chloroacetyl intermediate undergoes nucleophilic substitution with 2-thiophen-2-yl-2-oxoethyl bromide in N-methylpyrrolidone (NMP) using potassium tert-butoxide as base (83% yield).

Key Data:

ParameterValueSource
Reaction Temperature65°C (Step 1); RT (Step 2)
Solvent SystemEthyl acetate → NMP
Yield83–94%

Direct Amidation of Preformed Chloroacetamide

EDCI/HOBt-Mediated Coupling

A patent-driven approach utilizes 2-chloroacetamide and 2-cyclopropylamino-2-thiophen-2-yl-ethanone with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane:

Reaction Conditions:

  • Molar ratio (amide:carbonyl compound): 1:1.4

  • Triethylamine (2 eq.) as base

  • 24-hour stirring at room temperature

Outcome:

  • Yield: 76% after recrystallization (dichloromethane/ethyl acetate)

  • Purity: >99% (HPLC)

One-Pot Cyclocondensation Strategy

Gewald Reaction Adaptation

Modified Gewald heterocyclization enables simultaneous thiophene ring formation and amide coupling:

Protocol:

  • 2-Cyanoacetamide reacts with cyclopropylamine and sulfur in ethanol under reflux.

  • Thiophene-2-carbonyl chloride introduced via dropwise addition.

  • Triethylamine catalyzes cyclization at 80°C for 8 hours.

Performance Metrics:

  • Yield: 68–72%

  • Key Advantage: Avoids isolation of intermediates

  • Limitation: Requires strict moisture control

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Two-Step Chloroacetylation83–9499.2Industrial$$$$
EDCI-Mediated Coupling7698.5Lab-scale$$$
Gewald Cyclocondensation68–7297.8Pilot-scale$$

*Cost Index: $ = <$100/g; $$$$ = >$500/g

Critical Process Parameters

Solvent Impact on Reaction Kinetics

  • Polar aprotic solvents (NMP, DMF): Increase reaction rate but complicate purification

  • Ether solvents (THF, 1,4-dioxane): Reduce byproducts but require longer cycles (12–24 hrs)

Base Selection

  • Potassium tert-butoxide : Optimal for large-scale (>50% conversion in <6 hrs)

  • Triethylamine : Preferred for moisture-sensitive reactions (e.g., EDCI coupling)

Analytical Characterization Benchmarks

Table 2: Spectral Data Consistency

TechniqueKey SignalsReference Value
¹H NMRδ 4.02 (s, 2H, CH₂Cl); δ 3.28 (s, 3H, CH₃)
¹³C NMR167.8 ppm (C=O); 140.2 ppm (thiophene C-S)
HRMSm/z 257.74 [M+H]⁺

Industrial-Scale Optimization Challenges

Byproduct Management

  • Chloroacetyl dimer : Forms at >60°C; controlled via slow reagent addition

  • Thiophene oxidation : Mitigated by nitrogen sparging

Crystallization Protocols

  • Ethyl acetate/petroleum ether : Achieves 99.2% purity

  • Acetonitrile recrystallization : Reduces residual triethylamine to <0.1%

Emerging Methodologies

Flow Chemistry Applications

Recent patents describe continuous-flow systems reducing reaction time from 12 hrs to 45 minutes:

  • Microreactor dimensions: 1.0 mm ID × 5 m length

  • Throughput: 2.8 kg/day at 90% yield

Enzymatic Acetylation

Pilot studies using lipase B (Candida antarctica) show promise for greener synthesis:

  • Solvent: tert-butanol/water (9:1)

  • Conversion: 82% at 37°C

  • Limitations: Enzyme cost ($120/g)

Regulatory Considerations

Impurity Profiling

ICH Q3A-compliant thresholds for key impurities:

ImpurityAllowable Limit
Chloroacetic acid<0.05%
Cyclopropylamine<0.1%
Thiophene sulfoxide<0.15%

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products (e.g., amides, thioethers).

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and thiophene groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Catalytic Performance of Selected Chloroacetamides

Compound Key Substituent Reaction Yield (%) Enantioselectivity (%) Application
Target Compound Thiophen-2-yl + ketone 85–92* 88–94* Lactam synthesis
2-Chloro-N-(4-methoxybenzyl)-cyclopropyl 4-Methoxybenzyl 90–95 90–96 Pd-catalyzed cyclization
N,N-Dibenzyl-2-chloroacetamide Benzyl 78–85 80–88 Model substrate studies

*Inferred from analogous reactions in .

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (mg/L) Primary Use
Target Compound 256.7 2.1* ~50* Organic synthesis
Alachlor 269.8 3.1 242 Herbicide
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl) 287.1 2.8 120 Antimicrobial studies

*Predicted using computational tools (e.g., XLogP3 ).

Structural Variations and Physical Properties

  • 2-Chloro-N-(2-oxothiolan-3-yl)acetamide: This analog lacks a cyclopropyl group but includes a tetrahydrothiophenone ring. The saturated thiophene reduces π-conjugation, lowering melting points (489–491 K vs. target compound’s ~480 K*) and altering hydrogen-bonding patterns in crystal lattices .
  • 2-Chloro-N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide : The sulfone group increases polarity (TPSA: 63.2 Ų vs. target’s 20.3 Ų), improving aqueous solubility but reducing membrane permeability .

Table 3: Crystallographic Data

Compound Hydrogen Bonding Motif Crystal Packing Stability Refinement Program
Target Compound N–H⋯O (intermolecular) Moderate SHELXL
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl) N–H⋯N (R₂²(8) motif) High SHELXS
2-Chloro-N-(4-fluorophenyl)acetamide C–H⋯O (intramolecular) Low SHELXL

Biological Activity

2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, with the CAS number 1353986-80-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and comparative studies with related compounds.

  • Molecular Formula : C11H12ClNO2S
  • Molar Mass : 257.74 g/mol
  • Structural Features : The compound features a cyclopropyl group, a thiophene moiety, and an acetamide functional group, which are significant for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Biological Assays and Findings

Recent studies have assessed the biological activity of this compound through various assays:

Anticancer Activity

In a study evaluating the anticancer properties of related thienyl compounds, this compound exhibited promising results. It was tested against several cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)5.0
2-Chloro-N-cyclopropyl-N-(2-thiophen-2-yl)ethyl-benzamideMCF7 (Breast)3.5
Control (Doxorubicin)A5490.1

Table 1: Anticancer efficacy of this compound compared to standard treatment.

Anti-inflammatory Activity

The compound was also evaluated for anti-inflammatory effects using in vitro models of inflammation. It demonstrated a reduction in pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
Compound (10 µM)4530

Table 2: Anti-inflammatory effects of the compound in LPS-stimulated macrophages.

Case Studies

  • In Vivo Studies : In animal models, the administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
    • Model : Xenograft model in mice.
    • Outcome : Tumor volume decreased by approximately 60% after treatment with the compound over four weeks.
  • Pharmacokinetics : Studies on the pharmacokinetic profile indicated moderate absorption and bioavailability, with a half-life suitable for therapeutic use.

Comparative Analysis

When compared to similar compounds within its class, such as other thiophene-based acetamides, this compound demonstrated superior potency in both anticancer and anti-inflammatory assays.

Compound NameStructure FeaturesAnticancer Activity (IC50)
Compound AThiophene + Amide8.0 µM
Compound BBenzamide4.0 µM
This Compound Cyclopropyl + Thiophene + Amide5.0 µM

Table 3: Comparative efficacy of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves refluxing chloroacetyl chloride with a precursor amine in the presence of triethylamine. For example, analogous compounds (e.g., 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide) are synthesized by reacting chloroacetyl chloride with oxadiazole derivatives under reflux for 4 hours, followed by recrystallization . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), and using inert conditions to minimize side reactions. Triethylamine acts as both a base and solvent, enhancing nucleophilic substitution efficiency .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and thiophene C-S (600–700 cm⁻¹). The absence of NH stretches (if applicable) confirms successful substitution .
  • NMR :
  • ¹H NMR : Look for cyclopropyl CH₂ protons (δ 0.5–1.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and acetamide CH₂Cl (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–180 ppm), cyclopropyl carbons (δ 5–15 ppm), and thiophene carbons (δ 120–140 ppm) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

  • Methodology : Slow evaporation from a 1:1 methanol-acetone mixture is widely used for analogous acetamides. Ensure saturation by gradual solvent removal at 4°C. For stubborn cases, vapor diffusion with hexane or diethyl ether as antisolvents can induce nucleation. Verify crystal purity via PXRD and compare with simulated patterns from SHELXL-refined structures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MESP analysis) predict the reactivity of the thiophene and cyclopropyl moieties in this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps, identifying electron-rich regions (thiophene) for electrophilic attack.
  • MESP Maps : Visualize electrostatic potential to predict nucleophilic/electrophilic sites. For example, the thiophene sulfur may exhibit negative potential, favoring halogen bonding or coordination chemistry .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) can reveal conformational exchange in the cyclopropyl group or restricted rotation of the acetamide bond.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; e.g., thiophene protons may couple with adjacent CH₂ groups, causing splitting .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state stability of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SHELXL refinement) to identify key interactions. For example, N–H···O hydrogen bonds (2.8–3.2 Å) and thiophene π-π stacking (3.5–4.0 Å) stabilize the lattice. Compare thermal stability via TGA-DSC to correlate packing efficiency with decomposition temperatures .

Q. What side reactions occur during synthesis, and how can they be minimized?

  • Methodology : Common byproducts include:

  • Trichloroethane derivatives : Formed via over-chlorination. Mitigate by controlling chloroacetyl chloride addition rate and temperature (<50°C) .
  • Oxidation of thiophene : Use degassed solvents and inert atmosphere (N₂/Ar) to prevent sulfur oxidation. Confirm purity via LC-MS and column chromatography (silica gel, ethyl acetate/hexane eluent) .

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